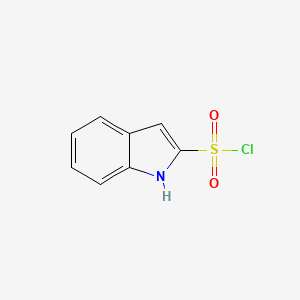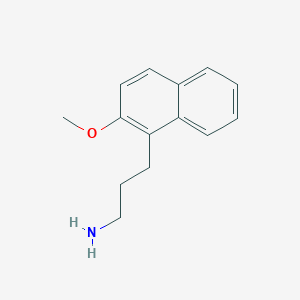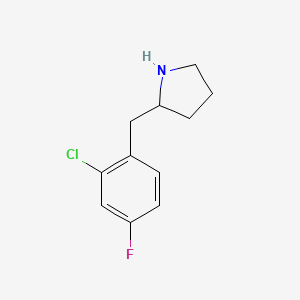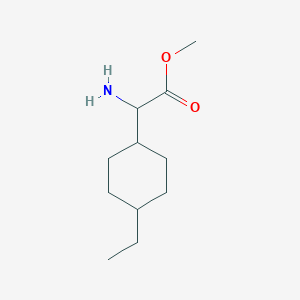
Methyl 2-amino-2-(4-ethylcyclohexyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-(4-ethylcyclohexyl)acetate is an organic compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol . This compound is characterized by the presence of an amino group, a methyl ester group, and a cyclohexyl ring substituted with an ethyl group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(4-ethylcyclohexyl)acetate typically involves the reaction of 4-ethylcyclohexanone with methylamine and a suitable esterifying agent. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction. The process can be summarized as follows:
Step 1: 4-ethylcyclohexanone is reacted with methylamine in the presence of a catalyst to form the intermediate 2-amino-2-(4-ethylcyclohexyl)acetone.
Step 2: The intermediate is then esterified using methanol and an acid catalyst to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(4-ethylcyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Nitro or imino derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines and esters.
Scientific Research Applications
Methyl 2-amino-2-(4-ethylcyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(4-ethylcyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release active metabolites that interact with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-(4-methylcyclohexyl)acetate
- Methyl 2-amino-2-(4-isopropylcyclohexyl)acetate
- Methyl 2-amino-2-(4-tert-butylcyclohexyl)acetate
Uniqueness
Methyl 2-amino-2-(4-ethylcyclohexyl)acetate is unique due to the presence of the ethyl group on the cyclohexyl ring, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and interactions .
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
methyl 2-amino-2-(4-ethylcyclohexyl)acetate |
InChI |
InChI=1S/C11H21NO2/c1-3-8-4-6-9(7-5-8)10(12)11(13)14-2/h8-10H,3-7,12H2,1-2H3 |
InChI Key |
MCQZILPJKWEAFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



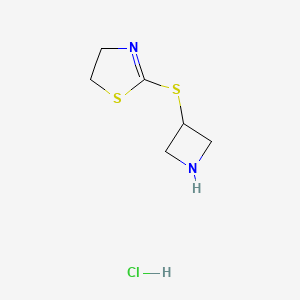
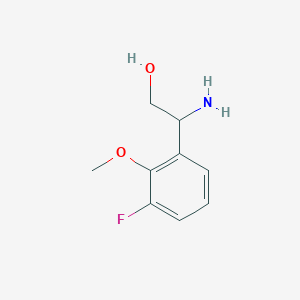

![4-[[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropyl]amino]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B15311458.png)

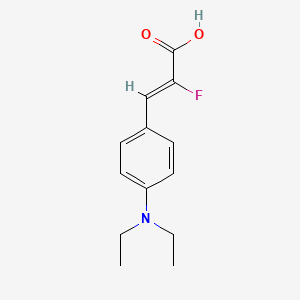
![2-[(E)-2-(3,4-dihydro-2H-pyran-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15311484.png)
![6-amino-1H,5H-imidazo[1,2-a]pyrimidin-5-onedihydrobromide](/img/structure/B15311488.png)
